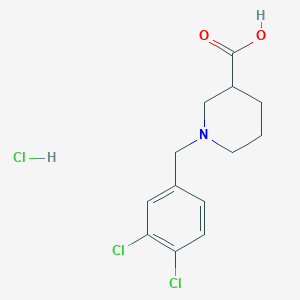

1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride

Description

1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride (CAS: 451485-54-4) is a piperidine derivative featuring a 3,4-dichlorobenzyl substituent and a carboxylic acid group at the 3-position of the piperidine ring. Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and synthetic applications. Safety data classify it as hazardous, requiring careful handling due to irritant properties .

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2.ClH/c14-11-4-3-9(6-12(11)15)7-16-5-1-2-10(8-16)13(17)18;/h3-4,6,10H,1-2,5,7-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMYOKKFRJLVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyrrolidine/Piperidine Carboxylic Acid Synthesis via Halogenated Phenyl-Propynoic Acid Esters

A patented method describes the preparation of halogenated pyrrolidine-3-carboxylic acids, which are structurally related to the target compound, through halogenation and subsequent hydrolysis steps. Key steps include:

- Starting material: (3,4-dichloro-phenyl)-propynoic acid ethyl ester

- Halogenation: Addition of chlorine (Cl2) to the ester in dichloromethane with trifluoroacetic acid as a catalyst at room temperature for 2 hours.

- Hydrolysis: The reaction mixture is evaporated, dissolved in dioxane, and treated with aqueous sodium hydroxide to hydrolyze the ester to the carboxylic acid.

- Acidification and isolation: Acidification with 25% hydrochloric acid to pH 2.5 precipitates the product, which is filtered and dried.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Cl2, CH2Cl2, TFA, 25 °C, 2 h | 83 | Precipitation after acidification |

| Hydrolysis | NaOH aq., r.t., 20 h | - | Emulsion stirred, organic solvent removed |

This process yields the halogenated pyrrolidine-3-carboxylic acid intermediate with high purity and yield, suitable for further functionalization.

Another critical step involves the introduction of the benzyl group bearing halogen substituents via palladium-catalyzed cross-coupling:

- Reaction of halogenated intermediates with 1,2-difluoro-4-iodo-benzene in tetrahydrofuran (THF)

- Use of tetrakis(triphenylphosphine)palladium(0) as catalyst at room temperature for 3 hours

- Workup includes washing with aqueous ammonium iodide, sodium bicarbonate, and brine, followed by drying and purification via silica gel chromatography

Yield: Approximately 76% of the benzylated product is obtained as a light yellow oil.

Cyanation and Subsequent Hydrolysis for Piperidine Carboxylic Acid Formation

A Chinese patent describes a three-step process for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which can be adapted for the 3-carboxylic acid analog:

- Step 1: Reaction of 1-benzyl-4-piperidone with hydrocyanic acid under base catalysis at 0–15 °C, followed by reflux with aniline, crystallization, and filtration to obtain 1-benzyl-4-cyano-4-anilinopiperidine.

- Step 2: Treatment of the solid with 70–90% sulfuric acid at 20–50 °C for 50–90 hours, then neutralization and crystallization to yield a white powder.

- Step 3: Refluxing the solid in concentrated hydrochloric acid for 10–20 hours, cooling and crystallizing to obtain the hydrochloride salt.

- Avoidance of large quantities of organic solvents such as dichloromethane and isopropanol, reducing environmental impact.

- Simplified process flow and improved yield (total recovery ~77.5%).

- High purity of final hydrochloride salt (95.3% yield in last step).

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-benzyl-4-piperidone, HCN, base, aniline | 0–15 to reflux | 3–5 | 95.5 | Crystallization from glacial acetic acid |

| 2 | 70–90% H2SO4 | 20–50 | 50–90 | - | Neutralization with ammonia, crystallization |

| 3 | Concentrated HCl, reflux | 100 (boiling) | 10–20 | 95.3 | Crystallization at 0–5 °C |

This method provides a robust route to the piperidine-3-carboxylic acid hydrochloride derivative with good scalability.

Enantioselective Hydrogenation for Stereochemical Control

An enantioselective hydrogenation method is described for preparing chiral 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, which are closely related to the target compound:

- Hydrogenation under moderate conditions using chiral catalysts

- High yields and enantiomeric purity achieved

- Suitable for preparation of pharmaceutically active compounds targeting central nervous system disorders

This method is advantageous for obtaining stereochemically pure intermediates necessary for biological activity.

Summary Table of Preparation Methods

Research Findings and Notes

- The halogenation and hydrolysis method offers a straightforward approach to obtain the key carboxylic acid intermediate with good yield and purity, suitable for further functionalization.

- Palladium-catalyzed coupling is an effective method for introducing the 3,4-dichlorobenzyl group, a critical structural feature.

- The cyanation-based method with subsequent hydrolysis and hydrochloride formation provides a high-yielding, environmentally considerate process that avoids excessive organic solvents and is amenable to scale-up.

- Enantioselective hydrogenation is critical when stereochemistry affects biological activity, ensuring high enantiomeric purity.

- Purification steps typically involve acid-base extraction, crystallization, and drying under vacuum to obtain the hydrochloride salt in a stable solid form.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties

Research indicates that compounds derived from piperidine structures, including 1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride, exhibit promising antibacterial activity. A notable study highlighted its effectiveness in inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition suggests potential use in treating bacterial infections by disrupting the bacterial cell cycle .

2. Drug Development

The compound serves as a lead structure for developing new pharmaceuticals targeting specific receptors or enzymes. For instance, modifications of the piperidine moiety have been shown to enhance binding affinity to the CCR5 receptor, which is crucial in HIV research. A series of derivatives were synthesized, demonstrating improved potency compared to earlier compounds .

Table 1: Summary of Research Findings on Antibacterial Activity

| Compound | Target | IC50 (mM) | Reference |

|---|---|---|---|

| This compound | Bacterial DNA gyrase | 0.057 | |

| N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | CCR5 receptor | 0.038 |

Case Study: Synthesis and Evaluation of Piperidine Derivatives

In a comprehensive study published in the Chemical and Pharmaceutical Bulletin, researchers synthesized various derivatives of piperidine compounds to evaluate their biological activities. The introduction of 3,4-dichloro substituents significantly improved the binding affinity to target receptors, demonstrating the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound A : 1-(4-Isopropylbenzyl)-piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₇H₂₅ClNO₂

- Molar Mass : 297.82 g/mol

- Substituents : 4-isopropylbenzyl (electron-donating, bulky)

- Melting Point : 150–155°C

- Solubility: Soluble in water, methanol, and chloroform

- Applications : Catalyst, pharmaceutical intermediate

- Lower melting point (vs. dichloro analogs) suggests weaker crystal lattice interactions due to steric hindrance .

Compound B : 1-(4-Methoxy-2,5-dimethylbenzyl)-piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO₃

- Molar Mass : 313.82 g/mol

- Substituents : Methoxy and methyl groups (electron-donating)

- Applications: Not explicitly stated, but likely used in organic synthesis.

- Key Differences :

Positional Isomerism of the Carboxylic Acid Group

Compound C : 1-(6-Methylpyrazin-2-yl)-piperidine-4-carboxylic Acid

- Molecular Formula : C₁₁H₁₅N₃O₂

- Melting Point : 151–152°C

- Substituents : 6-methylpyrazine (aromatic heterocycle)

- Pyrazine ring introduces π-π stacking capabilities, which are absent in benzyl-substituted analogs .

Heterocyclic Core Modifications

Compound D : 1-(2,4-Dichloro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Amide

- Core Structure : Pyrazolopyridine (aromatic heterocycle)

- Substituents : 2,4-dichlorobenzyl, carboxylic acid amide

- Key Differences: The pyrazolopyridine core is planar and aromatic, enabling distinct binding modes in biological targets compared to the non-aromatic piperidine. Amide group replaces the carboxylic acid, reducing acidity and altering solubility .

Physicochemical and Functional Comparison

Table 1: Comparative Properties of Piperidine-3-carboxylic Acid Derivatives

| Compound | Substituents | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| Target Compound | 3,4-Dichloro-benzyl | Not reported | Water, methanol | Pharmaceutical research |

| Compound A | 4-Isopropylbenzyl | 150–155 | Water, methanol | Catalyst, intermediate |

| Compound C (4-carboxylic) | 6-Methylpyrazin-2-yl | 151–152 | Organic solvents | Synthetic intermediates |

| Compound D | 2,4-Dichloro-benzyl (amide) | Not reported | Low polarity | Medicinal chemistry |

Key Observations:

- Electronic Effects : Dichloro substituents (target compound) increase electrophilicity and may enhance binding to electron-rich biological targets compared to electron-donating groups (e.g., isopropyl, methoxy).

- Solubility : Hydrochloride salts (target, Compound A) exhibit superior water solubility, critical for drug formulation.

- Structural Flexibility : Piperidine derivatives with 3-carboxylic acid groups offer conformational versatility, whereas rigid heterocycles (e.g., pyrazolopyridine in Compound D) restrict rotational freedom.

Research and Application Insights

- Pharmaceutical Potential: The target compound’s dichloro substituents are advantageous in antimicrobial or CNS drug development, where halogenated motifs are common .

- Synthetic Utility : Compound A’s isopropyl group facilitates hydrophobic interactions in catalytic processes, while Compound C’s pyrazine moiety is valuable in metal-coordination chemistry .

Biological Activity

1-(3,4-Dichloro-benzyl)-piperidine-3-carboxylic acid hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique chemical structure that includes a dichlorobenzyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : 1-(3,4-dichlorobenzyl)-piperidine-3-carboxylic acid hydrochloride

- Molecular Formula : C13H16Cl2N2O2·HCl

- Molecular Weight : 324.6 g/mol

- Physical Form : White solid, with a purity of 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, leading to alterations in cellular functions. Notably, it has been investigated for its role as an inhibitor of certain protein interactions involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens were determined, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have reported that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (Breast Cancer)

- PC-3 (Prostate Cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be notably low, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| PC-3 | 7 |

Case Studies

In a recent study published in a peer-reviewed journal, researchers investigated the efficacy of this compound in combination with other chemotherapeutic agents. The study demonstrated enhanced anticancer activity when used in conjunction with established drugs like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

To ensure the compound meets research-grade standards, employ a combination of:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (e.g., ≥98.7% as in similar piperidine derivatives) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : Confirm structural identity and identify solvent residues (e.g., acetone at 0.2% in related compounds) .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., carboxylic acid and benzyl moieties) .

- Titration : Assess chloride content via acid-base titration with sodium hydroxide in alcohol .

Advanced: How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies in NMR or mass spectrometry data may arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereoisomerism in piperidine derivatives .

- Solvent interference : Cross-check with alternative solvents (e.g., deuterated DMSO vs. CDCl₃) to isolate compound signals .

- By-product identification : Apply LC/MS to detect intermediates (e.g., [M+H]+ peaks) and optimize reaction conditions .

Basic: What safety protocols are critical for handling this compound in lab settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Waste disposal : Segregate chemical waste and engage certified disposal services to avoid environmental release .

Advanced: What strategies improve synthetic yield while minimizing by-products?

- Optimized reaction conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to suppress hydrolysis or oxidation .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can enhance benzyl-piperidine coupling efficiency .

- Purification techniques : Employ column chromatography or recrystallization to isolate high-purity fractions (>95%) .

Basic: How should this compound be stored to ensure long-term stability?

- Storage environment : Keep in airtight containers under dry, inert gas (e.g., argon) to prevent hygroscopic degradation .

- Temperature : Store at 2–8°C in a dark environment to avoid thermal or photolytic decomposition .

Advanced: How can structure-activity relationships (SAR) be elucidated for pharmacological applications?

- Computational modeling : Use molecular docking to predict interactions with targets (e.g., acetylcholinesterase for neuroactive derivatives) .

- Bioactivity assays : Test analogs (e.g., dichloro vs. diethoxy benzyl groups) in receptor-binding studies to identify critical substituents .

- Metabolic profiling : Evaluate stability in liver microsomes to guide lead optimization .

Basic: What are the key steps in validating synthetic intermediates of this compound?

- Intermediate characterization : Use LC/MS and ¹H/¹³C NMR to confirm intermediate structures (e.g., tert-butyloxycarbonyl-protected precursors) .

- Purity thresholds : Ensure intermediates meet ≥95% purity before proceeding to subsequent reaction steps .

Advanced: How can researchers address low solubility in aqueous buffers for biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- Prodrug design : Synthesize ester or amide derivatives to improve bioavailability .

Basic: What are the regulatory considerations for using this compound in preclinical studies?

- Documentation : Maintain batch-specific Certificates of Analysis (CoA) with purity, storage conditions, and hazard data .

- Ethical compliance : Adhere to institutional guidelines for animal/human tissue studies if applicable .

Advanced: How can degradation products be identified and mitigated during formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.